Cas no 1361566-71-3 (3-Fluoro-2-(2,3,5-trichlorophenyl)pyridine-5-acetonitrile)

3-Fluoro-2-(2,3,5-trichlorophenyl)pyridine-5-acetonitrile is a fluorinated and chlorinated pyridine derivative with a nitrile functional group, offering versatile reactivity for synthetic applications. Its unique structure, combining halogenated aromatic and heterocyclic moieties, makes it valuable as an intermediate in pharmaceutical and agrochemical research. The presence of fluorine and chlorine atoms enhances its potential for selective substitution reactions, while the nitrile group provides a handle for further functionalization. This compound is particularly useful in the development of bioactive molecules due to its electron-withdrawing properties and stability under various reaction conditions. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways.
3-Fluoro-2-(2,3,5-trichlorophenyl)pyridine-5-acetonitrile structure
1361566-71-3 structure
Product name:3-Fluoro-2-(2,3,5-trichlorophenyl)pyridine-5-acetonitrile
CAS No:1361566-71-3
MF:C13H6Cl3FN2
MW:315.55754327774
CID:4966239

3-Fluoro-2-(2,3,5-trichlorophenyl)pyridine-5-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-2-(2,3,5-trichlorophenyl)pyridine-5-acetonitrile
    • Inchi: 1S/C13H6Cl3FN2/c14-8-4-9(12(16)10(15)5-8)13-11(17)3-7(1-2-18)6-19-13/h3-6H,1H2
    • InChI Key: FZNYVJRKIRNGIV-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=CC=1C1C(=CC(CC#N)=CN=1)F)Cl)Cl

Computed Properties

  • Exact Mass: 313.958059 g/mol
  • Monoisotopic Mass: 313.958059 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.7
  • Molecular Weight: 315.6
  • XLogP3: 4.2

3-Fluoro-2-(2,3,5-trichlorophenyl)pyridine-5-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013031719-1g
3-Fluoro-2-(2,3,5-trichlorophenyl)pyridine-5-acetonitrile
1361566-71-3 97%
1g
1,579.40 USD 2021-06-22
Alichem
A013031719-250mg
3-Fluoro-2-(2,3,5-trichlorophenyl)pyridine-5-acetonitrile
1361566-71-3 97%
250mg
504.00 USD 2021-06-22
Alichem
A013031719-500mg
3-Fluoro-2-(2,3,5-trichlorophenyl)pyridine-5-acetonitrile
1361566-71-3 97%
500mg
847.60 USD 2021-06-22

Additional information on 3-Fluoro-2-(2,3,5-trichlorophenyl)pyridine-5-acetonitrile

3-Fluoro-2-(2,3,5-Trichlorophenyl)Pyridine-5-Acetonitrile: A Comprehensive Overview

3-Fluoro-2-(2,3,5-trichlorophenyl)pyridine-5-acetonitrile, identified by the CAS number 1361566-71-3, is a complex organic compound with a unique structure that has garnered attention in various fields of chemical research. This compound is characterized by its pyridine ring system, which is substituted with a fluorine atom at position 3 and an acetonitrile group at position 5. Additionally, the molecule features a trichlorophenyl group attached at position 2 of the pyridine ring. The combination of these substituents gives rise to distinctive chemical properties that make this compound a subject of interest in both academic and industrial settings.

The synthesis of 3-fluoro-2-(2,3,5-trichlorophenyl)pyridine-5-acetonitrile involves a series of intricate reactions that highlight the versatility of pyridine chemistry. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions between the pyridine core and the trichlorophenyl group. These advancements not only improve the efficiency of synthesis but also pave the way for large-scale production, which is crucial for applications in pharmaceuticals and agrochemicals.

The structural complexity of this compound lends itself to diverse applications. One notable area is its potential use as a precursor in drug development. The presence of electron-withdrawing groups such as fluorine and acetonitrile enhances the molecule's reactivity, making it a valuable intermediate in the synthesis of bioactive compounds. Recent research has demonstrated its role in the development of novel antiviral agents, where its ability to inhibit viral replication has shown promising results.

In addition to pharmaceutical applications, 3-fluoro-2-(2,3,5-trichlorophenyl)pyridine-5-acetonitrile has found utility in materials science. Its aromatic stability and functional group diversity make it an attractive candidate for designing advanced materials such as organic semiconductors and sensors. For example, studies have explored its integration into polymer frameworks to enhance electronic properties, which could lead to innovations in flexible electronics.

The environmental impact of this compound is another critical area of investigation. Researchers are examining its biodegradation pathways to ensure that its use does not pose risks to ecosystems. Preliminary findings suggest that under specific conditions, the compound undergoes microbial degradation, reducing its persistence in the environment. These insights are vital for regulatory assessments and sustainable practices in chemical manufacturing.

Looking ahead, the continued exploration of 3-fluoro-2-(2,3,5-trichlorophenyl)pyridine-5-acetonitrile's properties promises further breakthroughs across multiple disciplines. Its role as a versatile building block in organic synthesis positions it as a key player in advancing both scientific research and industrial applications.

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